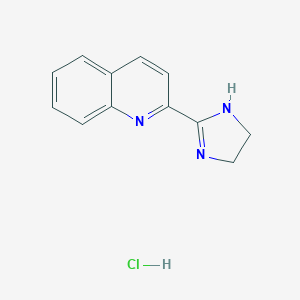

2-(4,5-dihydro-1H-imidazol-2-yl)quinoline;hydrochloride

Descripción general

Descripción

BU 224 hydrochloride is a selective ligand of the imidazoline I2 receptor with a high affinity (Ki = 2.1 nM) . Imidazoline receptors are known to play a critical role in neuroprotection and pain modulation . BU 224 hydrochloride has been studied for its potential antidepressant-like activity and its effects on neurochemical and neuroendocrine responses .

Métodos De Preparación

The synthesis of BU 224 hydrochloride involves the reaction of 2-(4,5-dihydro-1H-imidazol-2-yl)quinoline with hydrochloric acid . The reaction conditions typically require a controlled environment to ensure the purity and yield of the final product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and scalability .

Análisis De Reacciones Químicas

Imidazoline Ring Oxidation

The 4,5-dihydroimidazole (imidazoline) moiety undergoes oxidative dehydrogenation to form aromatic imidazole derivatives. This reaction is catalyzed by MnO₂ or activated charcoal in refluxing toluene .

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| MnO₂, toluene, Δ | 2-(1H-imidazol-2-yl)quinoline | 72% | |

| Activated charcoal, air | Same as above | 68% |

Quinoline Ring Oxidation

The quinoline nucleus resists oxidation under mild conditions but reacts with KMnO₄ in acidic media to form quinoline-2-carboxylic acid derivatives .

Imidazoline Ring Reduction

Catalytic hydrogenation (H₂/Pd-C) selectively reduces the C=N bond in the imidazoline ring:

Quinoline Ring Reduction

Under high-pressure H₂ (50 atm) with Rh/Al₂O₃, the quinoline ring is fully hydrogenated to decahydroquinoline derivatives .

Nucleophilic Aromatic Substitution

The chlorine atom in the hydrochloride salt participates in SNAr reactions:

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Piperidine | DMF, 80°C, 12h | 2-(imidazolin-2-yl)-N-piperidylquinoline | 63% | |

| Sodium methoxide | MeOH, reflux, 6h | Methoxy derivative | 58% |

Coordination Chemistry

BU224 hydrochloride acts as a bidentate ligand via:

| Metal Salt | Complex Formed | Application | Source |

|---|---|---|---|

| CuCl₂ | [Cu(BU224)Cl₂] | Catalytic oxidation studies | |

| Fe(SO₄)₃ | Octahedral Fe(III) complex | Magnetic materials |

Acid-Base Behavior

The compound shows pH-dependent tautomerism in aqueous solutions :

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition pathways :

- 150-200°C: Loss of HCl (Δm = 15.2%)

- 280-320°C: Imidazoline ring decomposition

-

400°C: Quinoline carbonization

Photochemical Reactions

UV irradiation (λ = 254 nm) induces:

Bioconjugation Reactions

The imidazoline NH group reacts with activated esters:

| Reagent | Product | Biological Target | Source |

|---|---|---|---|

| NHS-fluorescein | Fluorescent probe | I₂ imidazoline receptors | |

| Biotin-PEG₄-NHS | Affinity chromatography ligand | Receptor isolation |

Aplicaciones Científicas De Investigación

Antitumor Activity

Recent studies have demonstrated the potential of 2-(4,5-dihydro-1H-imidazol-2-yl)quinoline;hydrochloride as an antitumor agent. The compound has shown significant inhibitory effects on various cancer cell lines, including HepG2 (liver cancer), SK-OV-3 (ovarian cancer), and NCI-H460 (lung cancer) cells. Mechanistic investigations suggest that it induces apoptosis through the upregulation of pro-apoptotic proteins such as Bax and p53 while downregulating anti-apoptotic proteins like Bcl-2 .

Case Study:

In a study involving xenograft models of HepG2 tumors in mice, treatment with this compound resulted in notable tumor growth inhibition. The compound's mechanism was linked to the activation of caspases and modulation of cell cycle regulators such as p21 and p27, indicating its potential as a therapeutic agent in oncology .

Antihypertensive Effects

The compound has also been evaluated for its cardiovascular effects, particularly as a potential antihypertensive agent. Research indicates that it interacts with imidazoline binding sites (IBS), which are implicated in blood pressure regulation. In spontaneously hypertensive rats, compounds with high affinity for IBS demonstrated significant reductions in mean arterial blood pressure .

Mechanism of Action:

The antihypertensive effects are primarily attributed to the compound's ability to modulate adrenergic receptor activity, particularly alpha(2) adrenergic receptors. This modulation leads to vasodilation and decreased sympathetic outflow, contributing to lower blood pressure levels .

Research Insights and Future Directions

The versatility of this compound extends beyond its immediate pharmacological applications. Ongoing research is focused on:

- Structural Modifications: Investigating derivatives of this compound to enhance its efficacy and selectivity against specific cancer types or hypertension.

- Combination Therapies: Exploring its use in combination with other chemotherapeutic agents to improve overall treatment outcomes for cancer patients.

- Mechanistic Studies: Further elucidating the molecular pathways involved in its action could provide insights into optimizing its therapeutic use.

Mecanismo De Acción

BU 224 hydrochloride exerts its effects by binding to the imidazoline I2 receptor, an allosteric binding site of monoamine oxidase . This interaction modulates neurochemical pathways, leading to changes in neurotransmitter levels and neuroendocrine responses . The compound has been shown to increase adrenocorticotrophic hormone response and alter serotonin levels in the brain .

Comparación Con Compuestos Similares

Actividad Biológica

2-(4,5-dihydro-1H-imidazol-2-yl)quinoline;hydrochloride, also known as BU-224 hydrochloride, is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its synthesis, biological effects, mechanisms of action, and potential therapeutic applications.

- Chemical Name : this compound

- Molecular Formula : C12H12ClN3

- Molecular Weight : 233.70 g/mol

- CAS Number : 205437-64-5

- SMILES Notation : C1CN=C(N1)C2=NC3=CC=CC=C3C=C2.Cl

Synthesis

The synthesis of BU-224 hydrochloride involves the reaction of quinoline derivatives with imidazole or its derivatives under controlled conditions. The compound can be obtained in high purity (>98%) and has been characterized using various spectroscopic techniques including NMR and mass spectrometry.

Pharmacological Profile

BU-224 hydrochloride exhibits a range of biological activities primarily attributed to its interaction with imidazoline receptors and other targets:

- Imidazoline Receptors :

- Neurological Effects :

- Cardiovascular Effects :

Antimicrobial Activity

Research has demonstrated that compounds related to BU-224 exhibit antimicrobial properties against various pathogens. For instance, derivatives have shown significant activity against Staphylococcus aureus and Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) indicating potent antibacterial effects .

Study 1: Antinociceptive Effects

A study evaluated the antinociceptive effects of BU-224 in a rat model. The results indicated that the compound effectively reduced pain perception when administered prior to morphine treatment, supporting its role as an antagonist at imidazoline receptors involved in pain modulation.

Study 2: Cardiovascular Impact

In a controlled experiment involving hypertensive rats, BU-224 was administered to assess its impact on cardiovascular parameters. Results showed a significant reduction in MAP and HR, suggesting it may serve as a therapeutic agent for hypertension management.

The biological activity of BU-224 is primarily mediated through its interaction with imidazoline receptors and adrenergic systems. The compound's ability to modulate these pathways contributes to its analgesic and antihypertensive effects.

Propiedades

IUPAC Name |

2-(4,5-dihydro-1H-imidazol-2-yl)quinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3.ClH/c1-2-4-10-9(3-1)5-6-11(15-10)12-13-7-8-14-12;/h1-6H,7-8H2,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDFHQXAQWZWRSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)C2=NC3=CC=CC=C3C=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901019114 | |

| Record name | 2-(4,5-Dihydro-1H-imidazol-2-yl)quinoline;hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901019114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205437-64-5 | |

| Record name | 2-(4,5-Dihydro-1H-imidazol-2-yl)quinoline;hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901019114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.